molecular formula C16H18ClIN4O2 B2633208 (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1184999-72-1

(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2633208
CAS No.: 1184999-72-1
M. Wt: 460.7
InChI Key: DXMAOVCQXGQEQI-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of iodophenyl and methoxypyridazinyl groups linked through a piperazine ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential as a ligand in receptor binding studies. It may interact with specific receptors in the body, providing insights into receptor-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 6-methoxypyridazine under controlled conditions.

    Iodination: The iodination of the phenyl ring is carried out using iodine or an iodine-containing reagent, such as iodobenzene diacetate, in the presence of a catalyst.

    Coupling Reaction: The iodinated phenyl compound is then coupled with the piperazine intermediate. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Iodophenyl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
  • (2-Iodophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
  • (2-Iodophenyl)(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Uniqueness

Compared to similar compounds, (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride may exhibit unique binding affinities and selectivities due to the presence of the methoxy group. This functional group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for further research and development.

Properties

IUPAC Name

(2-iodophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN4O2.ClH/c1-23-15-7-6-14(18-19-15)20-8-10-21(11-9-20)16(22)12-4-2-3-5-13(12)17;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMAOVCQXGQEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClIN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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